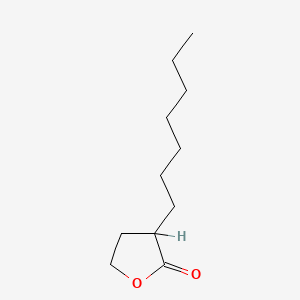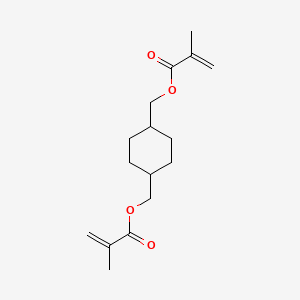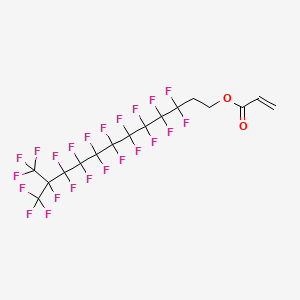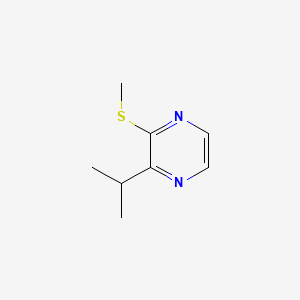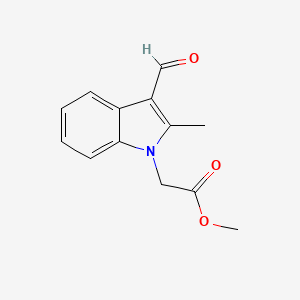
Acétate de méthyle (3-formyl-2-méthyl-1H-indol-1-yl)
Vue d'ensemble
Description
“Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate” is a chemical compound with the CAS Number: 431983-71-0 . It has a molecular weight of 231.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate” is 1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate” is a solid compound . It has a molecular weight of 231.25 . The compound’s InChI code is 1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 .Applications De Recherche Scientifique
Traitement du cancer
Les dérivés indoliques, tels que l'acétate de méthyle (3-formyl-2-méthyl-1H-indol-1-yl), ont été largement étudiés pour leur potentiel dans le traitement du cancer. Ils présentent des propriétés qui peuvent inhiber la croissance des cellules cancéreuses et induire l'apoptose. La capacité du composé à interagir avec diverses voies biologiques en fait un candidat prometteur pour le développement de nouveaux médicaments anticancéreux .
Activité antimicrobienne
La complexité structurale des dérivés indoliques les rend aptes à être de puissants agents antimicrobiens. Des recherches ont montré que ces composés peuvent être efficaces contre une gamme de microbes, notamment les bactéries et les champignons. Leur mode d'action implique souvent la perturbation des parois cellulaires microbiennes ou l'interférence avec des enzymes essentielles .
Troubles neurologiques
Les indoles se sont avérés prometteurs dans le traitement des troubles neurologiques en raison de leur capacité à moduler les systèmes de neurotransmetteurs. Cela inclut des applications potentielles dans le traitement de maladies telles que la maladie d'Alzheimer, la maladie de Parkinson et la dépression .
Effets anti-inflammatoires et analgésiques
Les propriétés anti-inflammatoires et analgésiques des dérivés indoliques les rendent adaptés au développement de nouveaux médicaments pour traiter la douleur et l'inflammation. Ils agissent en inhibant la production de cytokines pro-inflammatoires et en réduisant la sensation de douleur .
Propriétés antioxydantes
L'acétate de méthyle (3-formyl-2-méthyl-1H-indol-1-yl) et des composés similaires ont démontré des propriétés antioxydantes significatives. Ils peuvent neutraliser les radicaux libres et protéger les cellules du stress oxydatif, ce qui est bénéfique pour prévenir diverses maladies et les conditions liées au vieillissement .
Applications antivirales
Les dérivés indoliques ont été testés contre différents virus, montrant une activité significative. Ils peuvent inhiber la réplication virale et sont étudiés comme traitements potentiels pour les maladies causées par des virus tels que le VIH, le virus de la fièvre jaune et le virus respiratoire syncytial .
Potentiel antituberculeux
La lutte contre la tuberculose a conduit à l'exploration des dérivés indoliques comme agents antituberculeux potentiels. Leur capacité à cibler les cellules mycobactériennes sans affecter les cellules humaines est particulièrement avantageuse .
Activités antitumorales
Outre les applications anticancéreuses générales, des propriétés antitumorales spécifiques ont été attribuées aux dérivés indoliques. Ils peuvent cibler les cellules tumorales avec une grande précision et sont étudiés pour leur utilisation dans des thérapies anticancéreuses ciblées .
Mécanisme D'action
Target of Action
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, also known as (3-Formyl-2-methyl-indol-1-yl)-acetic acid methyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and have been found in many important synthetic drug molecules . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They are known to interact with their targets, leading to various biological effects . .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Analyse Biochimique
Biochemical Properties
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate participates in several biochemical reactions due to its reactive formyl and indole groups. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways and the overall biochemical environment.
Cellular Effects
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate exerts significant effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate can change over time due to its stability and degradation properties. This compound may undergo chemical degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies in in vitro and in vivo settings have shown that the stability of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is crucial for maintaining its efficacy and minimizing potential adverse effects . Understanding the temporal effects of this compound is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it could potentially cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the benefits, highlighting the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Propriétés
IUPAC Name |
methyl 2-(3-formyl-2-methylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTOPUVGYLBJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351894 | |
| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431983-71-0 | |
| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



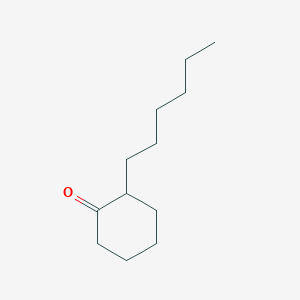
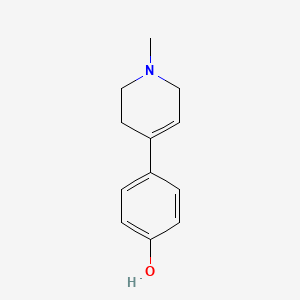

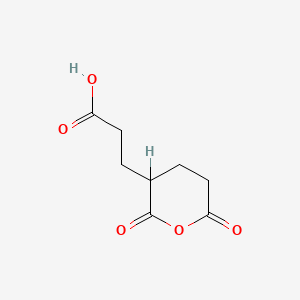
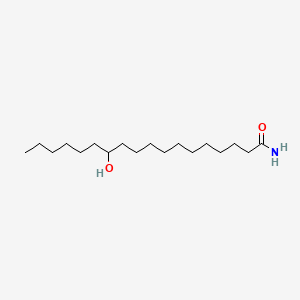

![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)
